molecular formula C13H14ClFN2O3S B2731264 3-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034244-91-0

3-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2731264
CAS No.: 2034244-91-0
M. Wt: 332.77
InChI Key: OTSYCXUDGNUCJC-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro and fluoro substituent on a benzene ring, a sulfonamide group, and a propyl chain linked to a 3-methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with chloro and fluoro substituents. This is followed by the introduction of the sulfonamide group and the attachment of the propyl chain to the isoxazole ring. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. It may also be investigated for its therapeutic properties in treating various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzenesulfonamide

  • 4-Fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

  • 3-Chloro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Uniqueness: 3-Chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide stands out due to its specific combination of substituents and functional groups, which may confer unique chemical and biological properties compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O3S/c1-9-7-10(20-17-9)3-2-6-16-21(18,19)11-4-5-13(15)12(14)8-11/h4-5,7-8,16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSYCXUDGNUCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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